2-Iodo-4'-methylbenzophenone

説明

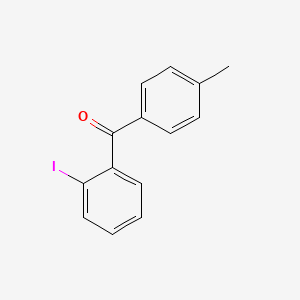

2-Iodo-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by an iodine atom at the 2-position of one aromatic ring and a methyl group at the 4'-position of the second ring. Benzophenones are widely used as intermediates in organic synthesis, photochemical applications, and pharmaceutical research due to their stability and tunable reactivity .

特性

IUPAC Name |

(2-iodophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUXPIALMJUMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572410 | |

| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-39-5 | |

| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the reaction of 4’-methylbenzophenone with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Iodo-4’-methylbenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent yield and purity of the compound.

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Iodo-4’-methylbenzophenone can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of 2-Iodo-4’-methylbenzophenone can lead to the formation of 2-iodo-4’-methylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alkoxides in solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Substitution: Formation of 4’-methylbenzophenone derivatives with different functional groups.

Oxidation: Formation of 4’-methylbenzophenone carboxylic acid or ketone derivatives.

Reduction: Formation of 2-iodo-4’-methylbenzyl alcohol.

科学的研究の応用

2-Iodo-4’-methylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active molecules.

Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

作用機序

The mechanism of action of 2-Iodo-4’-methylbenzophenone involves its interaction with molecular targets through its iodine and methyl groups. The iodine atom can participate in halogen bonding, while the benzophenone moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Substituent Effects: Halogens vs. Functional Groups

The table below compares 2-Iodo-4'-methylbenzophenone with structurally related compounds, highlighting substituent-driven differences:

Key Insights:

- Halogen Reactivity: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br or C-Cl) make this compound more reactive in nucleophilic substitutions or cross-coupling reactions compared to brominated analogs like 2-Bromo-4'-methoxyacetophenone .

- Electronic Effects: The methyl group (electron-donating) at 4' stabilizes the benzophenone core, while iodine (electron-withdrawing) at 2 enhances electrophilicity.

- Functional Group Utility: The amino group in 2-Amino-4'-methylbenzophenone enables participation in coordination chemistry, making it valuable for designing antitumor agents, whereas the methoxy group in 2-Bromo-4'-methoxyacetophenone is less reactive but improves crystallinity .

Positional Isomerism and Steric Effects

Compounds like 3'-Fluoro-2-iodo-4'-methylbenzophenone () demonstrate how substituent positioning alters molecular symmetry and dipole moments. For instance:

- Para-Substitution: The methyl group at 4' minimizes steric clashes, enhancing thermal stability. This contrasts with 2-Iodo-4'-n-pentylbenzophenone (), where the bulky pentyl group reduces crystallinity but increases lipophilicity .

Biotransformation and Stability

highlights that iodinated lactones retain their halogen during fungal hydroxylation, suggesting that this compound may also resist dehalogenation under mild enzymatic conditions. This contrasts with chlorinated analogs, which often undergo halogen loss in similar environments .

生物活性

2-Iodo-4'-methylbenzophenone (IMBP) is a synthetic organic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biochemical properties, mechanisms of action, and biological effects of IMBP, supported by relevant research findings and data.

This compound is characterized by its structure, which includes an iodine atom at the 2-position and a methyl group at the 4'-position of the benzophenone moiety. Its molecular formula is C15H13I O, and it has a molecular weight of 304.17 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

IMBP interacts with various biological molecules, particularly enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive intermediates that may cause oxidative stress and cellular damage.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | Reduced metabolism of xenobiotics |

| Cytochrome P450 3A4 | Modulation | Altered drug clearance |

Cellular Effects

The biological effects of IMBP are concentration-dependent. At lower concentrations, it can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and apoptosis. Additionally, IMBP acts as a ligand for nuclear receptors, affecting gene expression and transcriptional regulation.

Table 2: Cellular Effects of IMBP

| Concentration Range | Biological Effect |

|---|---|

| Low (nM) | Activation of MAPK pathway |

| Moderate (µM) | Induction of apoptosis |

| High (mM) | Cytotoxicity in cancer cell lines |

The mechanism by which IMBP exerts its biological effects involves several pathways:

- Enzyme Inhibition : IMBP inhibits acetylcholinesterase by binding to its active site, preventing substrate access.

- Transcription Factor Modulation : It can activate or inhibit various transcription factors, leading to changes in gene expression patterns.

- Reactive Intermediate Formation : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in cells.

Metabolic Pathways

IMBP undergoes metabolism primarily in the liver through phase I and phase II metabolic pathways. Phase I involves oxidation reactions mediated by cytochrome P450 enzymes, leading to hydroxylated metabolites. These metabolites are further processed in phase II through conjugation reactions like glucuronidation and sulfation to enhance water solubility for excretion.

Table 3: Metabolic Pathway Overview

| Phase | Reaction Type | Key Enzymes |

|---|---|---|

| Phase I | Oxidation | Cytochrome P450 |

| Phase II | Conjugation | UGTs (UDP-glucuronosyltransferases) |

Toxicological Aspects

Research indicates that IMBP may exhibit cytotoxic effects on certain cancer cell lines while showing lower toxicity towards normal cells. This selective activity highlights its potential as an anticancer agent. For instance, studies have shown that IMBP can inhibit the proliferation of glioblastoma cells with promising IC50 values .

Case Study: Anticancer Activity

In vitro studies demonstrated that IMBP significantly reduced the viability of glioblastoma cells at concentrations as low as 10 µM, suggesting its potential utility in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。